2-Isopropyl-1-methyl-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
1-methyl-2-propan-2-ylindole |
InChI |
InChI=1S/C12H15N/c1-9(2)12-8-10-6-4-5-7-11(10)13(12)3/h4-9H,1-3H3 |
InChI Key |
QYUAUAYVRBCXJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=CC=CC=C2N1C |
Origin of Product |
United States |
Synthetic Strategies for 2 Isopropyl 1 Methyl 1h Indole and Analogous N1, C2 Substituted Indoles
Classical Methodologies for Indole (B1671886) Core Assembly
Traditional methods for indole synthesis have been refined over more than a century and remain valuable for their reliability and scalability. These methods often involve the formation of the pyrrole (B145914) ring onto a pre-existing benzene (B151609) derivative.
Adaptations of Fischer Indole Synthesis for 2-Isopropyl-1-methyl-1H-indole Precursors
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. wikipedia.orgbyjus.com
For the synthesis of this compound, the logical starting materials would be N-methyl-N-phenylhydrazine and isobutyraldehyde (B47883) (2-methylpropanal). The general mechanism proceeds through the formation of the corresponding phenylhydrazone, which then tautomerizes to an enamine. byjus.com A critical rsc.orgrsc.org-sigmatropic rearrangement follows, leading to the formation of a new C-C bond and the cleavage of the weak N-N bond. byjus.com Subsequent cyclization and elimination of ammonia (B1221849) yield the final indole product. byjus.com
The regioselectivity of the Fischer synthesis can be influenced by the acidity of the medium, substitution on the hydrazine, and steric factors. byjus.com While the classic Fischer synthesis is a powerful tool, it can have limitations, such as the inability to synthesize indole itself from acetaldehyde. byjus.com A palladium-catalyzed variation of the Fischer indole synthesis has been developed, which involves the cross-coupling of aryl bromides and hydrazones, further expanding the scope of this classical reaction. organic-chemistry.org
Table 1: Key Transformations in the Fischer Indole Synthesis
| Step | Reactants | Intermediate/Product | Key Process |
|---|---|---|---|
| 1 | N-methyl-N-phenylhydrazine, Isobutyraldehyde | N-methyl-N-(2-methylpropylidene)phenylhydrazone | Hydrazone formation |
| 2 | Hydrazone | Ene-hydrazine tautomer | Tautomerization |
| 3 | Ene-hydrazine | Di-imine intermediate | rsc.orgrsc.org-Sigmatropic rearrangement |
| 4 | Di-imine intermediate | Aminoindoline derivative | Cyclization |
Madelung and Reissert Indole Synthesis with N-Alkylation and C2-Functionalization Considerations
The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.org To synthesize a this compound derivative via this route, one would start with an appropriately substituted N-(o-tolyl)acetamide. However, the classical Madelung synthesis is generally more suited for preparing 2-alkylindoles from N-acyl-o-toluidines and is less direct for N1-substituted indoles without prior modification of the starting aniline (B41778). wikipedia.orgchemcess.com Modern modifications have introduced milder reaction conditions, sometimes employing organolithium reagents to facilitate cyclization. chemcess.com A recent development involves a tandem Madelung synthesis using LiN(SiMe3)2 and CsF to generate N-methyl-2-arylindoles. organic-chemistry.org
The Reissert indole synthesis offers another pathway, traditionally involving the reductive cyclization of o-nitrotoluene derivatives. thieme-connect.comresearchgate.net This method is less direct for producing this compound as it typically yields indoles with substituents at other positions unless specifically adapted. thieme-connect.com
Regioselective Indole Formation via Bartoli, Nenitzescu, and Bischler Approaches
The Bartoli indole synthesis is a versatile method for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgchemeurope.com The reaction's success often hinges on the presence of a sterically bulky ortho substituent. wikipedia.org While powerful for 7-substituted indoles, this method is not the most direct route for the N1, C2-substitution pattern of this compound.
The Nenitzescu indole synthesis provides a direct route to 5-hydroxyindoles through the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.org This method is highly specific for producing 5-hydroxyindole (B134679) derivatives and would require significant modification to be applicable for the synthesis of this compound. wikipedia.orgcaltech.edu
The Bischler indole synthesis involves the reaction of an α-arylamino-ketone with an excess of an aniline, typically catalyzed by an acid. While adaptable, achieving specific N1 and C2 substitution requires careful selection of the starting α-halo-ketone and the aniline. An improved Bischler reaction using microwave assistance has been reported for the one-pot synthesis of 2-arylindoles. rsc.org
Modern Transition-Metal-Catalyzed Annulation and Coupling Reactions
The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, greater functional group tolerance, and novel pathways for bond formation.
Palladium-Catalyzed C-C and C-N Bond Formations in Indole Synthesis
Palladium catalysts are instrumental in modern organic synthesis, particularly for forming C-C and C-N bonds. The Heck coupling reaction, for instance, can be used to construct the indole core. acs.orgacs.org A palladium-mediated cascade Tsuji–Trost reaction followed by a Heck coupling has been described for the synthesis of indole-3-acetic acid derivatives. acs.org Palladium-catalyzed oxidative Heck reactions have also been employed to create complex indole structures. acs.orgnih.gov
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and has been applied to the synthesis of N-arylindoles. nih.govursinus.edu This reaction typically involves the coupling of an amine with an aryl halide in the presence of a palladium catalyst and a suitable ligand. nih.gov A one-pot, three-component palladium-catalyzed reaction has been developed that combines a Buchwald-Hartwig amination with an arene-alkene coupling to produce highly substituted indoles. nih.gov This approach offers significant flexibility for introducing diversity at various positions of the indole ring. nih.gov
Table 2: Comparison of Palladium-Catalyzed Reactions for Indole Synthesis
| Reaction | Bond Formed | Key Reactants | Catalyst System (Example) |
|---|---|---|---|
| Heck Coupling | C-C | Alkene, Aryl halide | Pd(OAc)2, P(o-tol)3 |
| Buchwald-Hartwig Amination | C-N | Amine, Aryl halide | Pd(dba)2, tBuXPhos |
Rhodium-Mediated Cyclization and Dearomatization Strategies for Indole Derivatives
Rhodium catalysts have emerged as powerful tools for the synthesis of indoles, often proceeding through C-H activation and annulation pathways. nih.govacs.org Rhodium(III)-catalyzed reactions, in particular, have been extensively used to construct indole-fused polycycles through cascade annulation methods. nih.gov These reactions can proceed under mild conditions and offer high efficiency and selectivity. rsc.org
Rhodium catalysts can also mediate the cyclization of substrates like β,β-disubstituted styryl azides to yield 2,3-disubstituted indoles. nih.gov Furthermore, rhodium-catalyzed dearomatization reactions provide access to non-aromatic indole derivatives, which can be valuable intermediates for further functionalization. researchgate.netresearchgate.net For example, rhodium-catalyzed asymmetric dearomative [4+3]-cycloadditions of vinylindoles have been developed to produce complex cyclohepta[b]indoles. acs.org
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-methyl-N-phenylhydrazine |
| Isobutyraldehyde (2-methylpropanal) |
| N-methyl-N-(2-methylpropylidene)phenylhydrazone |
| N-(o-tolyl)acetamide |
| Indole-3-acetic acid |
| 5-hydroxyindole |
| β-aminocrotonic ester |
| Benzoquinone |
| 2,3-disubstituted indoles |
Gold-Catalyzed Cyclization in Indole Ring Construction
Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for the construction of heterocyclic rings like indoles. kyoto-u.ac.jpnih.gov Gold catalysts, typically in the form of gold(I) or gold(III) complexes, exhibit strong electrophilicity, enabling the activation of unsaturated systems such as alkynes, allenes, and alkenes towards nucleophilic attack. rsc.org This reactivity has been harnessed to develop diverse cyclization strategies for indole synthesis.
A common approach involves the gold-catalyzed cyclization of aniline derivatives bearing an alkyne moiety. kyoto-u.ac.jpnih.gov For example, a 5-endo-dig hydroamination of an aniline with a diyne substituent can lead to the formation of the indole ring. kyoto-u.ac.jp This initial cyclization can be followed by subsequent ring closures to construct more complex fused indole systems. kyoto-u.ac.jp The choice of ligand on the gold catalyst can be crucial in directing the reaction pathway, allowing for the selective synthesis of different indole-containing scaffolds from the same precursor. rsc.org
Recent research has demonstrated the utility of gold-catalyzed cascade cyclizations for the direct construction of fused indoles. nih.govacs.org For instance, the reaction of aniline derivatives with conjugated diynes, catalyzed by gold, can proceed through a 5-endo-dig indole formation followed by a subsequent cyclization, such as a 7-endo-dig cyclization, to yield fused seven-membered rings onto the indole core. nih.govacs.org These cascade reactions offer an efficient route to complex polycyclic indole architectures. The reaction conditions for these gold-catalyzed cyclizations are often mild, and the catalyst loadings can be low, making it an attractive synthetic strategy. encyclopedia.pub
| Catalyst | Substrate | Product | Yield | Reference |
| Gold(I) | Aniline with diyne moiety | Fused carbazole | Good | kyoto-u.ac.jp |
| Gold(I) | 1-propargyl-THBC | Tetracyclic indolenine | - | kyoto-u.ac.jp |
| Gold(I) | Arylalkyne-enolether | Benzo[a]carbazole | Up to 98% | encyclopedia.pub |
| Gold(I) | Ynamide | Indole or Furoindole | Moderate to excellent | rsc.org |
Stereocontrolled Synthesis of Chiral 2-Substituted Indoles
The development of stereocontrolled methods for the synthesis of chiral indoles, particularly those substituted at the C2 position, is of high importance due to the prevalence of such motifs in biologically active molecules. Asymmetric catalysis has been a key enabling technology in this area, allowing for the preparation of enantioenriched indole derivatives.
One effective strategy is the dearomative Claisen rearrangement of 3-indolyl alcohols. This tandfonline.comtandfonline.com sigmatropic rearrangement can generate indolines with a newly formed stereocenter at the C2 position. nih.gov Importantly, the chirality of the starting 3-indolyl alcohol can be transferred with high fidelity to the C2 position of the indoline (B122111) product. nih.gov These enantioenriched indolines can then be oxidized to the corresponding indoles without loss of enantiomeric purity. mdpi.com
Chiral phosphoric acids (CPAs) have also emerged as powerful catalysts for the enantioselective functionalization of indoles. snnu.edu.cnrsc.org CPAs can act as bifunctional catalysts, activating both the indole and the electrophile through hydrogen bonding to control the stereochemical outcome of the reaction. snnu.edu.cn For instance, the CPA-catalyzed asymmetric dearomatization of 2,3-disubstituted indoles with electrophiles like naphthoquinone monoimines allows for the switchable and divergent synthesis of chiral indolenines and fused indolines with excellent enantioselectivities. rsc.org
Organocatalysis, in general, has provided numerous methods for the stereocontrolled synthesis of chiral indoles. For example, the asymmetric α-sulfenylation of 2-substituted indolin-3-ones using cinchona-derived squaramide catalysts can produce chiral 2,2-disubstituted indole-3-ones with high yields and enantioselectivities. researchgate.net These examples highlight the power of asymmetric catalysis in accessing structurally diverse and stereochemically defined indole derivatives.
| Catalyst Type | Reaction | Product | Enantiomeric Excess (ee) | Reference |
| Chiral Phosphoric Acid | Dearomatization of 2,3-disubstituted indoles | Chiral indolenines/fused indolines | Generally excellent | rsc.org |
| Cinchona-derived Squaramide | Asymmetric α-sulfenylation of indolin-3-ones | Chiral 2,2-disubstituted indole-3-ones | Up to 99% | researchgate.net |
| Oxazaborolidine | Asymmetric reduction of 3-indolyl ketones | Enantioenriched 3-indolyl alcohols | High | nih.gov |
| Chiral Phosphoric Acid | N-arylation of indoles | Axially chiral N-arylindoles | Up to 99% | snnu.edu.cn |
Sustainable and Green Chemical Approaches in Indole Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for the synthesis of indoles and their derivatives. nih.govtandfonline.com This focus on "green chemistry" aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. beilstein-journals.orgorientjchem.org
Several green approaches have been successfully applied to indole synthesis. The use of alternative reaction media, such as water or ionic liquids, is a key strategy. tandfonline.comorientjchem.org For example, the synthesis of bis(indolyl)methanes has been achieved in ionic liquids, which can often be recycled, reducing solvent waste. orientjchem.org Microwave-assisted synthesis has also gained prominence as a green technique. tandfonline.com Microwave irradiation can significantly accelerate reaction times and often leads to higher yields compared to conventional heating methods. tandfonline.com
The development of greener catalysts is another important aspect of sustainable indole synthesis. This includes the use of recyclable catalysts, such as solid-supported catalysts or nanocatalysts. beilstein-journals.org For instance, TiO2 nanoparticles have been used as a non-toxic and reusable catalyst for the synthesis of bis(indolyl)methanes under solvent-free conditions. beilstein-journals.org Furthermore, organocatalysis, which avoids the use of potentially toxic and expensive metal catalysts, is considered a greener alternative. dergipark.org.trbeilstein-journals.org
Solvent-free reactions represent an ideal scenario in green chemistry. beilstein-journals.org The acidic condensation of an aldehyde with indole to form bis(indolyl)methanes has been successfully carried out under solvent-free conditions, catalyzed by a variety of agents, including N,N'-dibromo-5,5-dimethylhydantoin (DBDMH). researchgate.net These examples demonstrate the growing commitment of the chemical community to develop more sustainable and efficient methods for the synthesis of this important class of heterocyclic compounds. nih.gov
| Green Approach | Reaction | Catalyst/Conditions | Key Advantage | Reference |
| Ionic Liquid | Synthesis of bis(indolyl)methanes | HEMImBr, H2SO4 (cat.) | Recyclable solvent | orientjchem.org |
| Microwave Irradiation | Synthesis of various indole derivatives | Various catalysts | Rapid reaction times, high efficiency | tandfonline.com |
| Nanocatalysis | Synthesis of bis(indolyl)methanes | TiO2 nanoparticles | Reusable catalyst, solvent-free | beilstein-journals.org |
| Solvent-Free Reaction | Synthesis of bis(indolyl)methanes | DBDMH | No solvent waste | researchgate.net |
Advanced Spectroscopic and Structural Characterization of 2 Isopropyl 1 Methyl 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the carbon skeleton and the relative orientation of protons can be mapped out with high confidence.
High-resolution ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) for 2-Isopropyl-1-methyl-1H-indole, referenced against a standard like tetramethylsilane (B1202638) (TMS), are detailed below.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the lone proton on the pyrrole (B145914) ring, and the protons of the N-methyl and C2-isopropyl substituents. The integration of these signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal the number of neighboring protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides a signal for each unique carbon atom. The chemical shift of each carbon is indicative of its hybridization and electronic environment. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups.
| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | Carbon Type |
|---|---|---|---|---|
| 1-CH₃ | 3.65 | s (singlet) | 31.0 | CH₃ |
| 2 | - | - | 145.2 | C (quaternary) |
| 3 | 6.28 | s (singlet) | 101.5 | CH |
| 3a | - | - | 128.5 | C (quaternary) |
| 4 | 7.55 | d (doublet) | 120.8 | CH |
| 5 | 7.12 | t (triplet) | 120.1 | CH |
| 6 | 7.20 | t (triplet) | 121.5 | CH |
| 7 | 7.60 | d (doublet) | 109.5 | CH |
| 7a | - | - | 137.8 | C (quaternary) |
| Isopropyl-CH | 3.15 | sept (septet) | 27.4 | CH |
| Isopropyl-CH₃ | 1.38 | d (doublet) | 22.6 | CH₃ |
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. libretexts.orghmdb.ca
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would show a strong correlation between the isopropyl methine proton (δ ~3.15 ppm) and the six equivalent isopropyl methyl protons (δ ~1.38 ppm). It would also map the connectivity of the aromatic protons (H-4 through H-7), confirming their adjacent positions on the benzene ring. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). hmdb.ca It allows for the unambiguous assignment of carbon signals that have attached protons. For instance, the proton signal at δ ~3.65 ppm would correlate with the carbon signal at δ ~31.0 ppm, confirming the assignment of the N-methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons over two to three bonds. This is vital for identifying connectivity around quaternary carbons. Key expected correlations include:
The N-methyl protons (δ ~3.65 ppm) showing correlations to C2 (δ ~145.2 ppm) and C7a (δ ~137.8 ppm).
The isopropyl methine proton (δ ~3.15 ppm) correlating to C2, C3 (δ ~101.5 ppm), and the isopropyl methyl carbons (δ ~22.6 ppm).
The H3 proton (δ ~6.28 ppm) showing correlations to C2, C3a (δ ~128.5 ppm), and C7a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is instrumental in determining stereochemistry and conformation. For this molecule, a key NOESY correlation would be expected between the N-methyl protons and the isopropyl methine proton, confirming the spatial proximity of these groups around the C-N bond. Correlations between the H7 proton and the N-methyl group would also be anticipated.
In modern structural analysis, computational methods are frequently used to predict NMR chemical shifts. bohrium.comdoaj.org Methods like Density Functional Theory (DFT) can calculate the magnetic shielding of each nucleus, which is then converted into a chemical shift. frontiersin.org These predictions are invaluable for assigning complex spectra or for distinguishing between possible isomers. frontiersin.orgnih.gov
The predicted data in Table 1 serves as a hypothesis for the expected experimental spectrum. In a research setting, these computational results would be compared against the acquired experimental data. A high degree of correlation between the predicted and experimental shifts provides strong validation for the proposed structure of this compound. Discrepancies can point to conformational effects or errors in the initial structural assignment. frontiersin.org
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules. In positive ion mode, a proton attaches to the analyte molecule, forming a protonated molecular ion [M+H]⁺.
For this compound (C₁₂H₁₅N), the expected protonated ion is [C₁₂H₁₆N]⁺. High-resolution mass spectrometry (HRMS) can measure the m/z of this ion with very high precision, allowing for the determination of its elemental formula.
Monoisotopic Mass: 173.1204 amu
Calculated m/z for [M+H]⁺ ([C₁₂H₁₆N]⁺): 174.1283
The experimentally measured accurate mass would be compared to this calculated value. A match within a small tolerance (typically <5 ppm) confirms the elemental composition of the molecule.
Tandem mass spectrometry (MS/MS) involves isolating the ion of interest (in this case, the [M+H]⁺ ion at m/z 174.1) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.gov The fragmentation pathways of indole (B1671886) derivatives are well-studied and often involve characteristic losses and rearrangements. scirp.orgresearchgate.netresearchgate.net
For protonated this compound, the major fragmentation pathways are predicted to involve the cleavage of the substituents from the indole core.
| Predicted m/z | Proposed Ion Formula | Neutral Loss | Proposed Fragmentation Pathway |
|---|---|---|---|
| 174.1 | [C₁₂H₁₆N]⁺ | - | Parent Ion [M+H]⁺ |
| 159.1 | [C₁₁H₁₃N]⁺ | CH₃ (15 Da) | Loss of a methyl radical from the isopropyl group. |
| 131.1 | [C₉H₉N]⁺ | C₃H₇ (43 Da) | Benzylic cleavage resulting in the loss of the isopropyl radical. This is expected to be a major and highly stable fragment. |
| 130.1 | [C₉H₈N]⁺ | C₃H₈ (44 Da) | Loss of propane (B168953) from the parent ion. |
The most characteristic fragmentation is the loss of the isopropyl group via benzylic cleavage, which would result in a highly stable fragment ion at m/z 131.1. This fragmentation pattern, combined with the accurate mass data, provides conclusive evidence for the identity of this compound.
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy
Spectroscopic techniques are fundamental in elucidating the molecular structure and electronic properties of organic compounds. For this compound, vibrational and electronic spectroscopy provide critical insights into its functional groups and conjugated π-electron system.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of the indole nucleus, the N-methyl group, and the isopropyl substituent.
While a specific experimental spectrum for this compound is not widely available in the literature, a detailed prediction of its key vibrational frequencies can be made based on the analysis of related indole derivatives. researchgate.net The indole ring itself gives rise to several characteristic bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. researchgate.net The stretching vibrations of the C=C bonds within the aromatic and pyrrole rings of the indole system are expected in the 1620-1450 cm⁻¹ region. researchgate.net
The presence of the alkyl substituents—methyl and isopropyl groups—introduces characteristic aliphatic C-H stretching and bending vibrations. The N-methyl group is confirmed by a C-H stretching band around 2850-2960 cm⁻¹ and bending vibrations at lower frequencies. The isopropyl group will show characteristic symmetric and asymmetric stretching vibrations of its methyl groups, as well as a distinct bending pattern, often a doublet, around 1385-1365 cm⁻¹. The absence of a broad N-H stretching band around 3400 cm⁻¹, which is characteristic of unsubstituted or N-H indoles, confirms the N-methylation of the indole ring. researchgate.net
Table 1: Predicted FT-IR Spectral Data for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3100-3000 | C-H Stretch | Aromatic (Indole Ring) |
| 2975-2950 | C-H Asymmetric Stretch | Aliphatic (Isopropyl & Methyl) |
| 2885-2865 | C-H Symmetric Stretch | Aliphatic (Isopropyl & Methyl) |
| 1620-1580 | C=C Stretch | Aromatic Ring (Indole) |
| 1470-1450 | C=C Stretch / C-H Bend | Aromatic Ring / Aliphatic (CH₂, CH₃) |
| 1385-1365 | C-H Bend (Doublet) | Isopropyl group (gem-dimethyl) |
| ~750-730 | C-H Out-of-Plane Bend | Ortho-disubstituted benzene ring |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The indole ring is an aromatic chromophore that exhibits characteristic absorption bands in the UV region. The spectrum of indole and its derivatives is typically characterized by two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions, arising from π → π* electronic transitions. nih.govnih.gov
For the parent indole molecule, these bands appear around 260-290 nm. nist.gov In this compound, the electronic spectrum is influenced by the substituents on the indole core. The methyl group on the nitrogen atom and the isopropyl group at the C2-position are alkyl groups, which act as weak auxochromes. These groups can cause small shifts in the absorption maxima (λₘₐₓ) and changes in molar absorptivity (ε).
Substitution on the pyrrole ring of indole, as is the case with the 2-isopropyl group, has been shown to affect the energies of both the ¹Lₐ and ¹Lₑ transitions. nih.govnih.gov Typically, alkyl substitution leads to a slight bathochromic shift (a shift to longer wavelengths) of the absorption bands. Therefore, the UV-Vis spectrum of this compound in a non-polar solvent like cyclohexane (B81311) is expected to show absorption maxima at slightly longer wavelengths compared to unsubstituted indole.
Table 2: Predicted UV-Vis Spectral Data for this compound
| Predicted λₘₐₓ (nm) | Electronic Transition | Chromophore |
| ~280-295 | ¹Lₐ Band | Indole π-system |
| ~260-275 | ¹Lₑ Band | Indole π-system |
| ~210-225 | High-energy π → π* | Indole π-system |
X-ray Diffraction Crystallography for Solid-State Molecular Architecture
X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, revealing the molecule's conformation and packing in the solid state.
As of the latest literature search, a specific single-crystal X-ray structure for this compound has not been reported. However, the molecular architecture can be reliably predicted based on the known structures of indole and its numerous derivatives that have been characterized crystallographically. iucr.orgresearchgate.netnih.govnih.gov
The core of the molecule is the planar indole ring system. nih.gov The bond lengths and angles within the fused bicyclic structure are expected to be consistent with those of other indole derivatives. The C-N bond lengths within the pyrrole ring will be shorter than a typical C-N single bond, indicating partial double bond character due to electron delocalization. The N-methyl group will have a C-N bond length typical for an sp²-hybridized nitrogen and an sp³-hybridized carbon.
Chemical Reactivity and Derivatization Chemistry of 2 Isopropyl 1 Methyl 1h Indole
Electrophilic Substitution Reactivity of the Indole (B1671886) Core
The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic attack. The substitution pattern of 2-Isopropyl-1-methyl-1H-indole, however, introduces specific directing effects that are crucial for predicting reaction outcomes.
Regioselectivity Influenced by N1-Methyl and C2-Isopropyl Groups
Electrophilic aromatic substitution on the parent indole molecule overwhelmingly favors the C3 position. This preference is maintained and reinforced in this compound due to the electronic and steric properties of its substituents.
N1-Methyl Group : The methyl group on the indole nitrogen is an electron-donating group by induction. It increases the electron density of the pyrrole (B145914) ring, further activating the core towards electrophilic attack compared to an N-H indole. Furthermore, by occupying the N1 position, it precludes electrophilic attack or N-protonation at the nitrogen atom, simplifying the potential reaction pathways.
C2-Isopropyl Group : The isopropyl group at the C2 position is also an electron-donating alkyl group, which enhances the nucleophilicity of the indole ring. Crucially, its steric bulk effectively shields the C2 position from electrophilic attack.
The combination of these two groups results in a strong and predictable regioselectivity. The electronic activation from both the N1-methyl and C2-isopropyl groups, coupled with the steric hindrance at C2, directs incoming electrophiles almost exclusively to the C3 position. This makes this compound a valuable substrate for synthesizing specifically C3-functionalized indoles.
| Substituent | Position | Electronic Effect | Steric Effect | Influence on Regioselectivity |
| Methyl | N1 | Electron-donating (activation) | Prevents N-substitution | Enhances overall reactivity, directs away from N1 |
| Isopropyl | C2 | Electron-donating (activation) | High steric hindrance | Blocks C2 position, strongly favors C3 substitution |
Reaction Pathways and Intermediate Carbocation Stability
The regioselectivity of electrophilic substitution is fundamentally governed by the stability of the cationic intermediate, often referred to as the Wheland intermediate or sigma complex.
When an electrophile attacks the indole ring at the C3 position, the resulting positive charge is delocalized across the C2 atom and the nitrogen atom without disrupting the aromaticity of the fused benzene (B151609) ring. This forms a relatively stable indoleninium cation. In contrast, attack at the C2 position forces the formation of an intermediate where the benzene ring's aromatic sextet is broken, resulting in a significantly less stable carbocation. chinesechemsoc.orgmdpi.com
For this compound, the stability of the C3-attack intermediate is further enhanced. The electron-donating N1-methyl and C2-isopropyl groups help to stabilize the positive charge through inductive effects. This increased stability of the transition state leading to C3-substitution lowers the activation energy for this pathway, making it kinetically dominant. taylorfrancis.combeilstein-journals.org
Functional Group Interconversions at the Indole Core and Side Chains
The derivatization of this compound is not limited to electrophilic substitution. The existing core and side chains can be modified through various functional group interconversions.
Oxidation and Reduction Reactions
Oxidation: The indole ring, particularly when substituted with alkyl groups, can undergo selective oxidation. Copper-catalyzed methods have been shown to be effective for the C-H oxygenation of C2,C3-dialkyl-substituted indoles. nih.govacs.org Applying this logic, this compound could potentially undergo selective oxidation at the C3 position or at the benzylic position of the isopropyl group under specific catalytic conditions. Oxidation of the isopropyl side chain, for instance with strong oxidizing agents like chromic acid, could potentially lead to a ketone, though this might also risk degradation of the electron-rich indole core.
Reduction: The pyrrole ring of the indole nucleus can be selectively reduced to yield an indoline (B122111). This transformation typically requires catalytic hydrogenation. Due to the aromatic stability of the indole, this reduction can be challenging. nih.gov Effective methods often involve heterogeneous catalysts like Platinum on carbon (Pt/C) or homogeneous iridium or rhodium catalysts, frequently in the presence of a Brønsted acid. chinesechemsoc.orgnih.govchinesechemsoc.org The acid protonates the indole at the C3 position, disrupting the aromaticity and forming an iminium ion that is more susceptible to hydrogenation. rsc.org In the case of this compound, catalytic hydrogenation would be expected to reduce the C2-C3 double bond, yielding 2-isopropyl-1-methylindoline, with the stereochemistry at the C2 position being a key consideration.
C-H Functionalization and Late-Stage Diversification
Modern synthetic methods have enabled the direct functionalization of C-H bonds, providing powerful tools for late-stage diversification of complex molecules. Transition-metal catalysis, particularly with palladium and nickel, has been used for the direct C-H alkylation and arylation of indoles. While many methods focus on the C2 position of N-protected indoles, the principles can be adapted. nih.gov For this compound, C-H functionalization would likely target the less sterically hindered positions on the benzene portion of the molecule (C4, C5, C6, C7) or potentially the C3 position, depending on the specific catalyst and directing group strategy employed. These methods allow for the introduction of new carbon-carbon or carbon-heteroatom bonds without the need for pre-functionalized starting materials. nih.gov
Nucleophilic Reactivity and Anionic Chemistry
While the electron-rich indole core is generally unreactive towards nucleophiles, its anionic chemistry provides a powerful avenue for functionalization. Since the nitrogen atom in this compound is already substituted, it cannot be deprotonated. However, a sufficiently strong base, such as an organolithium reagent (e.g., n-butyllithium), can selectively deprotonate the C2-position. Studies on N-methylindole have shown that metalation occurs preferentially at the C2 position. acs.org The steric bulk of the C2-isopropyl group might influence the kinetics of this process, but the acidity of the C2-proton generally directs lithiation to this site.
Despite a comprehensive search for scientific literature, no specific information is available regarding the cycloaddition, rearrangement reactions, or the rational design of derivatives for the chemical compound this compound.
The inquiry into the chemical reactivity and derivatization of this specific indole has yielded no research findings, data, or detailed studies corresponding to the requested sections on its involvement in cycloaddition and rearrangement reactions or the strategic design of its derivatives for modulated reactivity.
Therefore, this article cannot be generated as per the provided instructions due to the absence of requisite scientific data for this compound.
Computational Chemistry and Theoretical Investigations of 2 Isopropyl 1 Methyl 1h Indole
Electronic Structure and Molecular Orbital Theory
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 2-Isopropyl-1-methyl-1H-indole, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. This process involves optimizing bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.
For instance, studies on similar indole (B1671886) derivatives have successfully used DFT methods, such as B3LYP with a 6-31G(d) basis set, to optimize molecular structures. wisc.edu The optimization process for this compound would likely show that the indole ring is planar, with the isopropyl and methyl groups positioned to minimize steric hindrance. Changes in bond lengths and angles upon optimization are expected, similar to what has been observed in related pyrrole (B145914) derivatives. mdpi.com The energetics of the molecule, including its total energy and stability, can be precisely calculated, providing a foundation for understanding its reactivity. nih.gov
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
|---|---|
| C2-C3 Bond Length | ~1.38 Å |
| N1-C2 Bond Length | ~1.39 Å |
| C-N-C Bond Angle | ~108° |
| Isopropyl C-C-C Angle | ~110° |
Note: These are estimated values based on general principles and data from related structures. Actual values would require specific DFT calculations.
The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical stability and reactivity. mdpi.com A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be primarily located on the electron-rich indole ring, while the LUMO may be distributed over the entire molecule. mdpi.com The electron-donating nature of the isopropyl and methyl groups would likely increase the HOMO energy level, making the molecule more susceptible to electrophilic attack.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated:
Ionization Potential (I): I ≈ -EHOMO
Electron Affinity (A): A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = μ2 / (2η), where μ is the chemical potential (μ = -χ)
These descriptors provide quantitative measures of the molecule's reactivity and potential interactions. mdpi.com
Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Illustrative)
| Parameter | Predicted Value (eV) |
|---|---|
| EHOMO | -5.5 to -6.0 |
| ELUMO | -0.5 to -1.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |
| Ionization Potential (I) | 5.5 to 6.0 |
| Electron Affinity (A) | 0.5 to 1.0 |
Note: These are estimated ranges based on data from various substituted indoles. acs.org
Spectroscopic Property Prediction and Validation through Quantum Chemistry
Quantum chemistry methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are invaluable for structural elucidation.
NMR Spectra: Theoretical calculations of 1H and 13C NMR chemical shifts for this compound can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. wisc.edu The predicted chemical shifts would be compared to experimental data if available, or serve as a reference. For example, the protons of the isopropyl group would be expected to show a characteristic doublet for the methyls and a septet for the methine proton. docbrown.info The N-methyl group would appear as a singlet. The aromatic protons on the indole ring would exhibit shifts influenced by the substituents. acs.orgrsc.org
IR Spectra: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. These frequencies correspond to the various stretching and bending modes of the chemical bonds. wisc.edu For this compound, characteristic vibrational bands would include C-H stretching from the alkyl groups and the aromatic ring, C=C stretching from the indole core, and C-N stretching vibrations. Comparing the calculated spectrum with an experimental one can confirm the molecular structure. scirp.org
Table 3: Predicted Characteristic 1H and 13C NMR Chemical Shifts (ppm) for this compound (Illustrative)
| Atom | Predicted 1H Shift | Predicted 13C Shift |
|---|---|---|
| N-CH3 | ~3.7 | ~30-35 |
| Isopropyl CH | ~3.2 | ~28-33 |
| Isopropyl CH3 | ~1.4 (doublet) | ~22-25 |
| Indole Aromatic H | ~7.0-7.8 | ~110-140 |
Note: These are approximate values. Actual shifts depend on the specific electronic environment.
Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the electronic excited states of molecules, which govern their ultraviolet-visible (UV-Vis) absorption and fluorescence properties. researchgate.netnih.gov Indole and its derivatives are known to be fluorescent, and their photophysical properties are highly sensitive to their environment and substitution pattern. nih.gov
For this compound, TD-DFT calculations would predict the energies of the lowest singlet excited states, such as the 1La and 1Lb states, which are characteristic of the indole chromophore. nih.gov These calculations would provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in the UV-Vis spectrum. The calculations can also shed light on the nature of the electronic transitions, for instance, whether they are localized on the indole ring or involve charge transfer characteristics. researchgate.net Furthermore, by optimizing the geometry of the first excited state, it is possible to calculate the emission energy, which corresponds to the fluorescence spectrum. researchgate.net
Mechanistic Studies of Chemical Transformations
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could be used to investigate various transformations, such as electrophilic substitution, oxidation, or cyclization reactions. organic-chemistry.orgrsc.org
By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the activation energies required for each step. researchgate.net This provides a detailed, atomistic understanding of the reaction pathway. For example, in an electrophilic substitution reaction on the indole ring, calculations could determine whether the substitution is more likely to occur at the C3 position, which is typical for indoles, and how the isopropyl and methyl groups influence this regioselectivity. The role of catalysts in facilitating these reactions can also be modeled. organic-chemistry.org
Transition State Characterization and Reaction Pathway Elucidation
The synthesis of 2-substituted and 2,3-disubstituted indoles is commonly achieved through methods like the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. mdpi.comresearchgate.net For the synthesis of this compound, the precursors would be 1-methyl-1-phenylhydrazine (B1203642) and isopropyl methyl ketone (3-methyl-2-butanone).
The accepted mechanism, first proposed by Robinson, proceeds through several key steps:
Formation of a phenylhydrazone from the reaction of phenylhydrazine and a ketone. mdpi.com
Tautomerization of the phenylhydrazone to its enamine (or 'ene-hydrazine') form. mdpi.com
A nih.govnih.gov-sigmatropic rearrangement of the protonated enamine, which is often the rate-determining step. mdpi.comnih.gov
Loss of an amine to form an imine intermediate. mdpi.com
Cyclization and subsequent elimination of an ammonia (B1221849) molecule to yield the final aromatic indole. mdpi.com
Computational studies using quantum mechanical methods, such as Density Functional Theory (DFT), are crucial for elucidating the intricate details of this reaction pathway. nih.govacs.org These studies help in characterizing the geometries and energies of intermediates and, most importantly, the transition states that connect them. For the Fischer synthesis, computational investigations have explored the influence of substituents on the reaction barriers. For instance, electron-donating groups on the phenylhydrazine ring can alter the reaction pathway, sometimes favoring N-N bond cleavage over the desired nih.govnih.gov-sigmatropic rearrangement. nih.gov In the case of this compound, the methyl group on the nitrogen and the isopropyl group from the ketone precursor influence the stability of the intermediates and transition states. A single methyl substituent on the starting ketone has been shown computationally to stabilize both the ene-hydrazine intermediates and the nih.govnih.gov-sigmatropic rearrangement transition states. nih.gov
The table below summarizes the key mechanistic steps in the Fischer indole synthesis, which provides the theoretical foundation for understanding the formation of this compound.
| Step | Description | Key Computational Insight |
|---|---|---|
| 1 | Hydrazone Formation | Condensation reaction between 1-methyl-1-phenylhydrazine and isopropyl methyl ketone. |
| 2 | Tautomerization | Conversion of hydrazone to the crucial enamine intermediate. |
| 3 | nih.govnih.gov-Sigmatropic Rearrangement | Acid-promoted, often rate-determining C-C bond formation. Substituents on the ketone can significantly affect the activation energy of this step. nih.gov |
| 4 | Cyclization & Aromatization | Intramolecular attack followed by elimination of ammonia to form the stable indole ring. mdpi.com |
Solvation Models and Environmental Effects on Reactivity
The environment in which a reaction occurs, specifically the solvent, can have profound effects on reaction rates and product distributions. Computational chemistry employs solvation models to simulate these effects and predict how a molecule's properties and reactivity change from the gas phase to a solution phase. These models are generally categorized as implicit or explicit.
Explicit solvation models involve including individual solvent molecules in the calculation. aip.orgnih.gov This method is more computationally intensive but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. nih.gov For this compound, while it cannot donate a hydrogen bond from the indole nitrogen, the lone pair on the nitrogen and the aromatic π-system can interact with protic solvent molecules. Mixed-solvent molecular dynamics (MSMD) simulations, which use various probe molecules (e.g., benzene (B151609), isopropanol), can identify preferential interaction sites on the solute surface, offering insights into how the local solvent structure influences reactivity. mdpi.com
Computational studies on indole derivatives often use DFT methods combined with a solvation model to understand their electronic properties in solution. The table below illustrates how different solvation models are applied in theoretical studies.
| Solvation Model Type | Example Model | Description | Applicability to this compound |
|---|---|---|---|
| Implicit | Polarizable Continuum Model (PCM) | Represents the solvent as a uniform polarizable dielectric. mdpi.comaip.org | Efficiently models the effect of solvent polarity on synthesis reaction pathways and conformational stability. |
| Explicit | Quantum Mechanics/Molecular Mechanics (QM/MM) | Treats the solute with high-level quantum mechanics and the solvent with classical molecular mechanics. | Provides detailed insight into specific interactions with solvent molecules, though computationally demanding. |
| Explicit | Mixed-Solvent Molecular Dynamics (MSMD) | Simulates the solute in a mixture of probe molecules to map interaction hotspots. mdpi.com | Identifies regions on the indole derivative that are likely to interact with different types of solvent environments. |
Conformational Landscape Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are fundamental to its properties and interactions. For this compound, conformational analysis explores the different spatial arrangements of the isopropyl group relative to the indole ring. The rotation around the single bond connecting the isopropyl group to the C2 position of the indole is associated with an energy barrier.
Computational methods are essential for mapping the potential energy surface of such rotations. The bulkiness of the isopropyl group introduces significant steric hindrance, which dictates the preferred conformations. pearson.com Compared to smaller alkyl groups like methyl or ethyl, the isopropyl group has a larger steric demand, which can influence intermolecular interactions and crystal packing. pearson.com While specific conformational analysis of this compound is not widely documented, studies on analogous structures, such as isopropyl-substituted cyclohexanes or other heterocycles, provide valuable insights. pearson.comresearchgate.net These studies consistently show that bulky groups like isopropyl prefer positions that minimize steric clash with adjacent parts of the molecule. pearson.com
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules over time. pensoft.netplos.org An MD simulation of this compound would reveal the flexibility of the isopropyl group, the accessible rotational states, and the timescale of conformational changes. Such simulations, often employing force fields like CHARMM or AMBER, can also be used to study the molecule's behavior in different environments, such as in aqueous solution or interacting with a biological macromolecule. pensoft.netmdpi.com The stability of protein-ligand complexes, for example, is often assessed using long-timescale MD simulations to observe the persistence of binding interactions and conformational stability. pensoft.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of compounds with their biological activity. nih.gov For indole derivatives, which are known for a wide range of pharmacological activities, QSAR is a valuable tool in drug discovery for predicting the activity of new compounds and optimizing lead structures. researchgate.netresearchgate.netmsjonline.org
A QSAR model is built by developing a mathematical equation that relates physicochemical or structural descriptors of a set of molecules to their experimentally measured activity. jocpr.com These descriptors can include electronic (e.g., atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological parameters.
While a specific QSAR model for this compound is not available, studies on related indole structures are informative. For example, a QSAR study was conducted on a series of indeno[1,2-b]indole (B1252910) derivatives as inhibitors of Casein Kinase II (CK2). mdpi.comnih.govinventi.in This series included compounds with a 5-isopropyl-1-methyl substitution pattern, making the findings relevant. nih.govinventi.in The developed models help identify which structural features are critical for activity. In many QSAR studies on indole derivatives, descriptors related to hydrophobicity, molecular shape, and electronic properties are found to be significant. researchgate.netjocpr.com
The general workflow for developing a QSAR model is outlined below:
Data Set Selection: A series of structurally related compounds with measured biological activity is compiled. The data is divided into a training set (to build the model) and a test set (to validate it). msjonline.orgmdpi.com
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical relationship between the descriptors and the activity. nih.gov
Model Validation: The model's predictive power is assessed using the test set and statistical metrics like the cross-validation coefficient (q²) and the correlation coefficient (r²). msjonline.org
The table below presents statistical parameters from a representative QSAR study on indole analogues, illustrating the metrics used to evaluate model quality. msjonline.org
| Statistical Parameter | Symbol | Typical Value for a Good Model | Description |
|---|---|---|---|
| Correlation Coefficient | r² | > 0.6 | Measures the correlation between experimental and predicted activities for the training set. |
| Cross-validation Coefficient | q² | > 0.5 | Indicates the internal predictive ability and stability of the model, often calculated using the leave-one-out method. msjonline.org |
| Predicted r² | r²_pred | > 0.5 | Measures the predictive power of the model on an external test set of compounds. |
| F-statistic | F | High value | Indicates the statistical significance of the regression model. |
Biological Activity and Mechanistic Studies in Vitro Context
Overview of the Indole (B1671886) Scaffold as a Privileged Structure in Bioactive Molecule Discovery
The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry, frequently described as a "privileged scaffold." ijpsr.infosci-hub.se This designation, coined by Evans and co-workers, refers to molecular frameworks that can serve as ligands for a diverse array of receptors. ijpsr.info The indole nucleus is a prevalent feature in numerous natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin, and the neurohormone melatonin. sci-hub.semdpi.com Its unique ability to mimic protein structures and bind reversibly to enzymes makes it a valuable component in the design of new drugs with varied mechanisms of action. ijpsr.infoijpsr.com
The versatility of the indole scaffold is evident in the wide range of biological activities exhibited by its derivatives, such as antimicrobial, anticancer, antiviral, and anti-inflammatory properties. ijpsr.comresearchgate.netscirp.org This broad applicability has spurred extensive research into synthesizing and evaluating novel indole-containing compounds for therapeutic use. sci-hub.se The indole structure is present in many approved drugs and compounds currently in clinical trials, underscoring its importance in drug discovery. ijpsr.infomdpi.com
In Vitro Screening for Enzyme Modulation
The indole nucleus and its derivatives are known to interact with a variety of enzymes, leading to either inhibition or activation of their catalytic functions. This has made them a focal point in the search for new therapeutic agents.
Assays for Inhibition or Activation of Key Enzymes (e.g., protein kinases like CK2, HIV-1 integrase, cholinesterases)
Protein Kinase CK2: Protein kinase CK2, a serine/threonine kinase, is a significant target in cancer therapy due to its role in cell survival and proliferation. researchgate.netmdpi.com Numerous ATP-competitive inhibitors of CK2 feature planar heterocyclic scaffolds, including indole derivatives, designed to fit into the nucleotide-binding pocket. mdpi.com For instance, indeno[1,2-b]indole (B1252910) derivatives have been identified as potent and selective inhibitors of human protein kinase CK2. mdpi.comnih.gov Compound 4b (5-isopropyl-7,8-dihydroindeno[1,2-b]indole-9,10(5H,6H)-dione) demonstrated an IC₅₀ of 0.11 μM against human CK2 and showed ATP-competitive inhibition with a Kᵢ of 0.06 μM. nih.gov Similarly, the indeno[1,2-b]indole derivative 5a-2 (5-isopropyl-4-methoxy-7-methyl-5,6,7,8-tetrahydro-indeno[1,2-b]indole-9,10-dione) has been shown to decrease intracellular CK2 activity. researchgate.netresearchgate.net
HIV-1 Integrase: HIV-1 integrase is a crucial enzyme for viral replication, making it a key target for antiretroviral drugs. sic.gov.conih.gov Indole-based compounds have been investigated as inhibitors of this enzyme. nih.gov The design of these inhibitors often involves a chelating core that interacts with the magnesium ions in the integrase active site. sic.gov.conih.gov Research has focused on optimizing the indole core structure to enhance the inhibition of HIV integrase, with some studies indicating that the introduction of halogenated groups can improve potency.
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov Their inhibition is a primary strategy for treating Alzheimer's disease. nih.gov Indole derivatives have been explored as cholinesterase inhibitors. ijpsr.comnih.gov For instance, N-[2-(4-hydroxyphenyl)ethyl]-2-(1-isopropylindol-3-yl)acetamide was among the top-scored hits in a docking-based virtual screening for novel AChE inhibitors. nih.gov Some indole-based carbamates act as pseudoirreversible inhibitors by carbamylating the active-site serine of cholinesterases. researchgate.net
Preliminary Structure-Activity Relationship (SAR) Derivations for 2-Isopropyl-1-methyl-1H-indole analogues
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For indole derivatives, SAR analyses have provided valuable insights into the structural requirements for various biological activities.
In the context of CK2 inhibition by indeno[1,2-b]indoles, modifications on the C-ring have shown that introducing a non-bulky group like an ethyl or isopropyl group can have a favorable inhibitory effect on human CK2. mdpi.com For arylthioindole inhibitors of tubulin polymerization, the introduction of a methyl group at the 2-position of the indole ring resulted in a slight decrease in activity, while substitutions at the 5-position with small ether groups led to little change in inhibitory effect. csic.es
For 1H-indole-2-carboxamides acting as CB1 receptor allosteric modulators, SAR studies revealed that a diethylamino group at the 4-position of the phenyl ring and a chloro or fluoro group at the C5 position of the indole ring enhanced potency. nih.gov The activity was also sensitive to the length of the alkyl substituent in piperidine (B6355638) ring-opened analogues. nih.gov In the development of inhibitors for Trypanosoma brucei, the introduction of a bulky tert-butyl or isopropyl substituent at a specific position was not well-tolerated, indicating steric limitations. acs.org
Receptor Binding Assays and Ligand-Receptor Interaction Modeling (In Vitro)
Understanding how ligands interact with their target receptors is fundamental to drug design. Molecular docking simulations and binding assays provide critical information on these interactions.
Molecular Docking Simulations of this compound with Target Receptors
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. jbcpm.com For indole derivatives, docking studies have been employed to understand their binding to various receptors. For example, N-Isopropyl-1H-indole-2-carboxamide was identified as a fragment that binds to a putative allosteric site on the dopamine (B1211576) D2 receptor. nih.gov Molecular modeling of arylthioindoles has shown that they can bind in the colchicine (B1669291) site of β-tubulin. csic.es In a study on fungal enzymes, 5-(Benzyloxy)-1-methyl-1H-indole was docked against squalene (B77637) synthase and lanosterol (B1674476) 14-alpha demethylase, showing varying binding affinities. jbcpm.com
Investigation of Binding Modes and Key Interacting Residues
Detailed investigation of binding modes reveals the specific interactions that stabilize the ligand-receptor complex. For arylthioindole inhibitors binding to β-tubulin, a key interaction involves the formation of a hydrogen bond between the indole and the amino acid Thr179, with the trimethoxyphenyl group positioned in a hydrophobic pocket near Cys241. csic.es
In the case of an indenoindole inhibitor of CK2α, X-ray crystallography revealed a binding mode primarily driven by hydrophobic interactions through a prenyloxy group and an isopropyl substituent. researchgate.net For the allosteric modulator N-isopropyl-1H-indole-2-carboxamide at the dopamine D2 receptor, mutagenesis studies identified Val912.61 and Glu952.65 at the top of transmembrane domain 2 as key interacting residues. nih.gov
Cell-Based Assays for Biological Response Assessment (In Vitro)
Evaluation of Cytostatic or Cytotoxic Effects on Cancer Cell Lines.
A thorough review of publicly available scientific literature and research databases did not yield any specific studies evaluating the cytostatic or cytotoxic effects of this compound on cancer cell lines. Consequently, no data on its potential antiproliferative activity, including metrics such as IC50 values against specific cell lines, is available at this time.
Assessment of Antioxidant or Cytoprotective Properties in Cellular Models.
There are no available scientific reports or published data from in vitro cellular assays assessing the antioxidant or cytoprotective properties of this compound. Studies involving standard assays such as the measurement of reactive oxygen species (ROS) levels, or the evaluation of cellular protection against oxidative stress induced by agents like hydrogen peroxide or AAPH, have not been documented for this specific compound.
In Vitro Antimicrobial Screening Against Bacterial or Fungal Strains.
No specific data from in vitro antimicrobial screening of this compound against bacterial or fungal strains could be located in the existing scientific literature. Therefore, information regarding its minimum inhibitory concentration (MIC) or minimum bactericidal/fungicidal concentration (MBC/MFC) against any tested microorganisms is not available.
Mechanistic Characterization at the Molecular and Cellular Level.
Consistent with the absence of data on its primary biological activities, there is no information available regarding the mechanistic characterization of this compound at the molecular or cellular level. Research into its potential molecular targets, effects on cellular signaling pathways, or enzyme inhibition properties has not been reported.
Advanced Research Avenues and Prospective Applications
Development of Innovative Synthetic Methodologies for Indole (B1671886) Scaffolds
The synthesis of substituted indoles is a mature field of study, yet the quest for more efficient, sustainable, and versatile methods continues to drive innovation. While classical methods such as the Fischer indole synthesis remain relevant for producing a wide array of indole structures, contemporary research is heavily focused on metal-catalyzed reactions and C-H activation strategies. numberanalytics.comnih.gov
The Fischer indole synthesis , discovered in 1883, is a robust method for creating indoles from (substituted) phenylhydrazines and carbonyl compounds under acidic conditions. nih.gov This method can be adapted to produce a variety of substituted indoles, including those with alkyl groups at the 2 and 3 positions. tandfonline.com However, the use of unsymmetrical ketones can lead to mixtures of isomeric products, and the often harsh acidic conditions can be a limitation. mdpi.com
More recent advancements have centered on metal-catalyzed syntheses , which often provide milder reaction conditions and greater control over regioselectivity. numberanalytics.com Palladium-catalyzed reactions, for instance, have been developed to facilitate the synthesis of N-alkyl indoles through a redox-neutral C-H activation strategy. rsc.org This approach utilizes a traceless directing group, offering a high degree of efficiency and a broad substrate scope. rsc.org
Ruthenium-catalyzed C-H activation has also emerged as a powerful tool for constructing indole scaffolds. acs.orgontosight.ai These methods allow for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials and offering a more atom-economical approach to indole synthesis. acs.orgontosight.ai For example, ruthenium(II)-catalyzed [3+2] annulation of N-nitrosoanilines with alkynes has been shown to produce a variety of indole derivatives with excellent regioselectivity. ontosight.ai
Furthermore, gold-catalyzed annulations of alkynes are being explored for the synthesis of diverse indole architectures. scirp.org These methods capitalize on the ability of gold catalysts to activate alkyne functionalities towards cyclization. scirp.org The development of these innovative synthetic strategies is crucial for accessing novel indole derivatives, including those with specific substitution patterns like 2-Isopropyl-1-methyl-1H-indole, and for expanding the chemical space available for drug discovery and materials science.
Advanced Spectroscopic Techniques for Enhanced Characterization
The unambiguous characterization of newly synthesized indole derivatives is paramount. A combination of advanced spectroscopic techniques is typically employed to elucidate the precise molecular structure. For substituted indoles, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools. rsc.orgrsisinternational.org
Nuclear Magnetic Resonance (NMR) spectroscopy , including 1H and 13C NMR, provides detailed information about the chemical environment of each atom in the molecule. For instance, in N-benzyl-1H-indole-3-carboxamide, the chemical shifts in the 1H NMR spectrum clearly distinguish between the aromatic protons, the NH proton of the pyrrole (B145914) ring, and the amide NH proton. rsisinternational.org The 13C NMR spectrum for the same compound shows a characteristic signal for the carbonyl carbon around 162 δppm and aromatic carbons in the range of 120-140 δppm. rsisinternational.org Two-dimensional NMR techniques, such as COSY and HSQC, are also employed to establish connectivity between protons and carbons, which is particularly useful for complex indole structures. nih.gov
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, further confirming the structure. scirp.orgrsc.org High-resolution mass spectrometry (HRMS) is often used to determine the exact molecular formula. mdpi.com
Fourier-Transform Infrared (FTIR) spectroscopy is another valuable technique for identifying characteristic functional groups. In N-benzyl-1H-indole-3-carboxamide, the FTIR spectrum displays distinct absorption bands for the C=C bonds of the benzene (B151609) ring (1540 cm⁻¹), the C=O of the amide (1660 cm⁻¹), and the N-H of the pyrrole ring (3150 cm⁻¹). rsisinternational.org
The combination of these techniques, often supplemented with elemental analysis, allows for the comprehensive and accurate characterization of indole derivatives, which is a critical step before their evaluation for biological activity or material properties. mdpi.comrsc.org
Integration of Chemoinformatics and Artificial Intelligence in Indole Research
The fields of chemoinformatics and artificial intelligence (AI) are revolutionizing drug discovery, and their application to indole research is no exception. These computational tools are being used to predict the biological activities of indole derivatives, optimize their structures for desired properties, and even design novel compounds de novo. acs.orglongdom.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a key chemoinformatic approach that relates the chemical structure of a compound to its biological activity. researchgate.net By developing QSAR models for a series of indole derivatives, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. researchgate.net Machine learning algorithms, such as support vector machines and neural networks, are increasingly being used to build these predictive models. acs.org
Furthermore, chemoinformatic tools are used to analyze large datasets of chemical information, such as those from high-throughput screening campaigns, to identify structure-activity relationships and guide the optimization of lead compounds. longdom.org The integration of these computational approaches is accelerating the pace of indole research, enabling a more rational and efficient discovery of new bioactive molecules.
Exploration of Novel Biological Targets for Indole-Based Modulators (In Vitro)
The indole scaffold is a privileged structure in medicinal chemistry, with a wide range of biological activities having been reported for its derivatives. In vitro studies are crucial for identifying the specific biological targets of these compounds and for elucidating their mechanisms of action.
Indole derivatives have been investigated as inhibitors of various enzymes. For example, a series of propanone-substituted indole derivatives were identified as potent α-glucosidase inhibitors , with some compounds showing significantly higher activity than the clinically used drug acarbose. researchgate.netonlinescientificresearch.com This suggests their potential for the development of new treatments for diabetes. Other studies have explored 3-substituted indole-2-one and -thione derivatives as potential antimicrobial agents . dergipark.org.tr
Novel 3-substituted 2-methyl indole analogs have been synthesized and evaluated for their inhibitory activities against Acetylcholinesterase (AChE) and Glutathione S-transferase (GST) , enzymes relevant to neurodegenerative diseases and detoxification processes, respectively. bohrium.com Molecular docking studies have been used to understand the binding interactions of these compounds with the active sites of the enzymes. bohrium.com
Furthermore, N-1 and C-3 substituted indole-based thiosemicarbazones have been synthesized and shown to be competitive inhibitors of the tyrosinase enzyme , which is involved in melanin (B1238610) production. rsc.org This highlights their potential in treating skin hyperpigmentation disorders. The broad spectrum of biological targets for indole derivatives underscores the importance of continued in vitro screening and mechanistic studies to uncover new therapeutic applications.
Potential in Materials Science and Organic Electronics
Beyond their biological activities, indole-based compounds are gaining increasing attention for their potential applications in materials science and organic electronics. numberanalytics.comnumberanalytics.com The unique electronic properties of the indole ring system, which can be tuned through chemical modification, make these compounds promising candidates for use in a variety of electronic devices. numberanalytics.com
Indole derivatives are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . numberanalytics.com The ability to functionalize the indole scaffold allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge transport and light emission in these devices. ias.ac.in For example, pyridopyrazino[2,3-b]indole derivatives have been shown to have tunable optoelectronic properties and good thermal stability, making them potential n-type materials for optoelectronic applications. ias.ac.in
The development of indole-based organic semiconductors is another active area of research. csic.es Triindole-based systems, for instance, have been shown to form columnar stacks that facilitate one-dimensional charge carrier migration, leading to high hole mobilities. csic.es Similarly, indolo[3,2-b]carbazole (B1211750) derivatives have demonstrated p-type field-effect transistor (FET) behavior with good stability. researchgate.net
The synthesis of new π-conjugated thieno[3,2-b]indole derivatives has also been reported, with these materials showing promise for use in organic solar cells and photodiodes due to their ambipolar conductivity and narrow optical band gaps. bohrium.com The continued exploration of the structure-property relationships in these and other indole-based materials is expected to lead to the development of next-generation organic electronic devices with enhanced performance and stability.
Q & A
Q. What are the standard synthetic routes for 2-Isopropyl-1-methyl-1H-indole, and how are reaction conditions optimized?
The Fischer indole synthesis is the most common method, involving cyclization of phenylhydrazines with carbonyl compounds under acidic conditions (e.g., HCl or ZnCl₂). Key parameters include temperature control (80–120°C), solvent selection (ethanol or acetic acid), and stoichiometric ratios of reagents. Post-synthesis purification often employs column chromatography or recrystallization .
Q. How is the structural characterization of this compound performed?
X-ray crystallography is the gold standard for unambiguous structural determination. Single-crystal data refinement uses programs like SHELXL for small-molecule analysis . Complementary techniques include NMR (¹H/¹³C) for confirming substituent positions and FT-IR for functional group identification.
Q. What in vitro assays are suitable for preliminary screening of biological activity?
Common assays include:
- Antimicrobial : Broth microdilution (MIC determination against Gram-positive/negative bacteria).
- Anti-inflammatory : COX-2 inhibition assays.
- Cytotoxicity : MTT or SRB assays using cancer cell lines (e.g., HeLa or MCF-7). Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO) are mandatory .
Q. Which analytical techniques are critical for purity assessment?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).
- GC-MS : For volatile derivatives or residual solvent analysis.
- Elemental Analysis : To verify C/H/N ratios within ±0.4% of theoretical values .
Q. How are physicochemical properties (e.g., solubility, logP) determined experimentally?
- LogP : Shake-flask method with octanol/water partitioning.
- Solubility : Saturation solubility studies in PBS (pH 7.4) or DMSO.
- Thermal Stability : DSC/TGA to identify melting points and decomposition thresholds .
Advanced Research Questions
Q. How can low yields in Fischer indole synthesis be addressed?
Optimize by:
- Catalyst screening : Lewis acids (e.g., BF₃·Et₂O) or ionic liquids.
- Microwave-assisted synthesis : Reduces reaction time (10–30 mins vs. 12 hrs).
- Protecting groups : Use tert-butyloxycarbonyl (Boc) to prevent side reactions at the indole nitrogen .
Q. How to resolve contradictions in reported biological activity (e.g., varying IC₅₀ values)?
Standardize assay protocols:
- Cell line authentication : STR profiling to avoid cross-contamination.
- Dose-response curves : Use ≥6 concentrations with triplicate measurements.
- Statistical validation : Report IC₅₀ with 95% confidence intervals .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Analog synthesis : Modify substituents at positions 1, 2, and 3 of the indole core.
- Molecular docking : Use AutoDock Vina to predict binding affinities to targets (e.g., kinase enzymes).
- 3D-QSAR : CoMFA/CoMSIA models to correlate steric/electronic features with activity .
Q. How to investigate thermal stability and decomposition pathways?
Q. What computational methods predict regioselectivity in electrophilic substitutions?
- DFT calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- MD simulations : Solvent effects on reaction pathways (e.g., toluene vs. DMF).
- Hammett correlations : Relate substituent σ values to reaction rates .
Methodological Notes
- Data Reporting : Tabulate reaction conditions (temperature, catalyst, yield) and spectroscopic data (e.g., NMR shifts, IR peaks) for reproducibility .
- Crystallography : Deposit .cif files in the Cambridge Structural Database (CSD) and validate using checkCIF .
- Ethical Compliance : Adhere to NIH guidelines for in vivo studies and obtain IRB approval for human cell line use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
